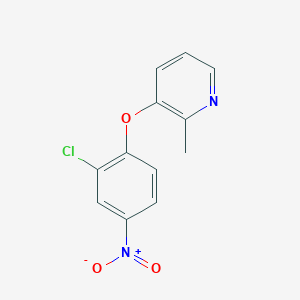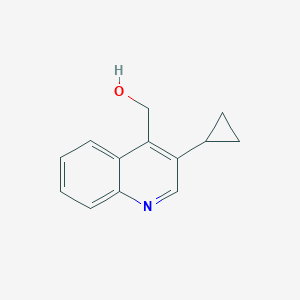
3,4-Difluoro-5-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluoro-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2F5N. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a benzonitrile core. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5-(trifluoromethyl)benzonitrile typically involves the introduction of fluorine atoms into a benzonitrile framework. One common method includes the reaction of 3,4-difluorobenzonitrile with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of advanced catalysts and optimized reaction conditions are crucial for industrial-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Difluoro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .
Aplicaciones Científicas De Investigación
3,4-Difluoro-5-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing fluorine-containing pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,4-Difluoro-5-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzonitrile
- 3,5-Bis(trifluoromethyl)benzonitrile
- 4-(Trifluoromethyl)benzonitrile
Uniqueness
3,4-Difluoro-5-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group on the benzonitrile core. This unique arrangement imparts distinct chemical properties, such as increased lipophilicity and stability, which can be advantageous in various applications .
Propiedades
Fórmula molecular |
C8H2F5N |
|---|---|
Peso molecular |
207.10 g/mol |
Nombre IUPAC |
3,4-difluoro-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2F5N/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2H |
Clave InChI |
PFFNEHMLICNKAD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)(F)F)F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13867255.png)




![3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13867295.png)




![5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine](/img/structure/B13867315.png)
